molecular formula C13H12BrNO B8542573 2-(o-Bromobenzyloxy) aniline

2-(o-Bromobenzyloxy) aniline

Cat. No.: B8542573
M. Wt: 278.14 g/mol
InChI Key: QYJYHEDTIDXBLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(o-Bromobenzyloxy) aniline is a useful research compound. Its molecular formula is C13H12BrNO and its molecular weight is 278.14 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C13H12BrNO

Molecular Weight

278.14 g/mol

IUPAC Name

2-[(2-bromophenyl)methoxy]aniline

InChI

InChI=1S/C13H12BrNO/c14-11-6-2-1-5-10(11)9-16-13-8-4-3-7-12(13)15/h1-8H,9,15H2

InChI Key

QYJYHEDTIDXBLJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)COC2=CC=CC=C2N)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a 500 mL, 3-neck round-bottomed flask equipped with a mechanical stiffer, a condenser and a thermometer was charged 23.6 grains (0.156 mol) of 2-Acetamidophenol in 300 mL of ethanol (200 proof). 41.02 grams (0.164 mol) of 2-Bromobenzyl bromide was added, followed by the addition of 21.24 grains (1.09 molar equivalents) of potassium hydroxide (“KOH”) in a 45% aqueous solution which formed a clear reaction solution. The reaction solution was heated to reflux for several hours until the starting materials were consumed. Additional KOH (6.0 molar equivalents) was then added and the reaction mixture was further heated for several hours to form 2-(o-Bromobenzyloxy) aniline. The reaction mixture was cooled and about 3/4 of the ethanol was removed under vacuum at 30-40° C. Methyl-tert-butyl ether (“MTBE”) (200 mL) and water (300 mL) was added, the resulting layers were mixed and the lower aqueous layer was separated from the product-rich MTBE layer. The water layer was washed with MTBE (100 mL) and the MTBE layers were combined. The combined MTBE layers were washed with water (150 mL). Then, to the MTBE layers was added slowly 17.4 grams of HCl (1.0 molar equivalent) in a 37% aqueous solution to crystallize the product. The resulting crystal slurry was cooled to 0° C. and stirred for 1 hour. The crystals were filtered and washed with 30 mL of ice-cold ethanol and twice with 30 mL portions of ice-cold MTBE. The crystals were dried under nitrogen and vacuum to yield 41.5 grams (84% yield by weight) of 2-(o-Bromobenzyloxy) aniline HCl salt in 99.02% purity.
Quantity
0.156 mol
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
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41.02 g
Type
reactant
Reaction Step Two
[Compound]
Name
21.24
Quantity
0 (± 1) mol
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reactant
Reaction Step Three
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0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
aqueous solution
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0 (± 1) mol
Type
reactant
Reaction Step Three

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